
trans-6-(Boc-amino)-cyclohex-3-ene-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid: is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.29 g/mol . It is commonly used in proteomics research applications . The compound is characterized by its solid physical state and a melting point range of 110-130°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies .
Biology: In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine: In medicine, trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is explored for its potential therapeutic applications. It is investigated for its role in drug development and as a potential lead compound for new pharmaceuticals .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- trans-4-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid
- cis-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid
- trans-6-tert-Butoxycarbonylamino-cyclohex-2-enecarboxylic acid
Uniqueness: trans-6-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
(1S,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 |
InChI-Schlüssel |
FEPYBSDCOQXJAI-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@@H]1C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


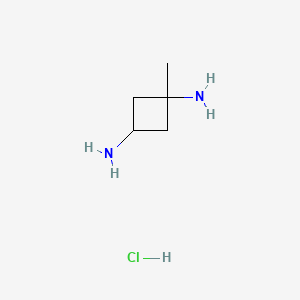

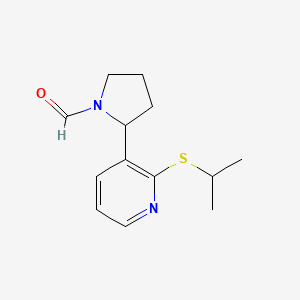
![N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11822076.png)


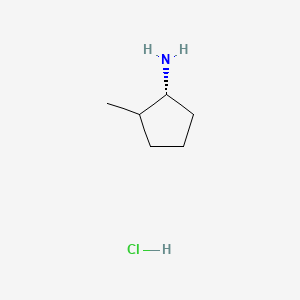
![N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B11822098.png)
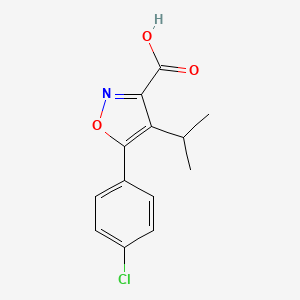
![2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11822105.png)
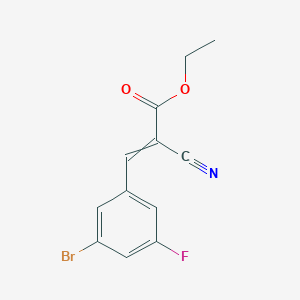
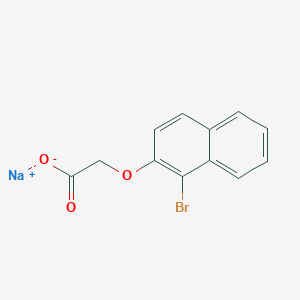

![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
